molecular formula C22H26N6O2 B2814349 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919019-52-6

6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2814349
CAS No.: 919019-52-6
M. Wt: 406.49
InChI Key: GZTWXTXWZNAFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of isoquinoline and purine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline derivative, followed by its coupling with a purine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, Pd/C

    Nucleophiles: NaH, LDA

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed .

Scientific Research Applications

6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
  • Diethyl 2-ethyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate

Uniqueness

Compared to similar compounds, 6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of isoquinoline and purine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27(14)12-11-26-10-9-16-7-5-6-8-17(16)13-26/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWXTXWZNAFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.